Ethyl 2-(2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound that features a triazole ring, a bromophenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Bromophenyl Group: This step often involves a halogenation reaction where a phenyl ring is brominated.
Attachment of the Pyridine Moiety: This can be done through a coupling reaction, such as a Suzuki coupling, where a pyridine boronic acid is coupled with a halogenated precursor.
Thioether Formation: The triazole ring is then linked to the bromophenyl group via a thioether bond.
Acetamido Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its triazole and pyridine moieties which are known to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The bromophenyl and pyridine groups can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-((4-phenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate: Lacks the bromine atom, which may affect its reactivity and binding properties.
Ethyl 2-(2-((4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate: Contains a chlorine atom instead of bromine, which can influence its electronic properties and reactivity.
Uniqueness
The presence of the bromine atom in Ethyl 2-(2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate makes it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct reactivity patterns and biological interactions.
Properties
CAS No. |
578754-67-3 |
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Molecular Formula |
C19H18BrN5O3S |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C19H18BrN5O3S/c1-2-28-17(27)11-22-16(26)12-29-19-24-23-18(13-4-3-9-21-10-13)25(19)15-7-5-14(20)6-8-15/h3-10H,2,11-12H2,1H3,(H,22,26) |
InChI Key |
IXGGXDHRRLBGLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Origin of Product |
United States |
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